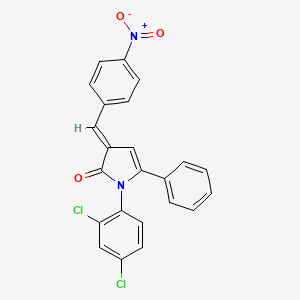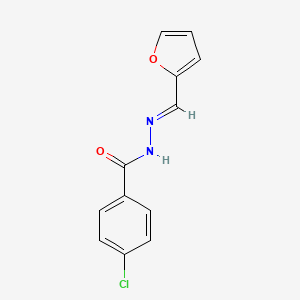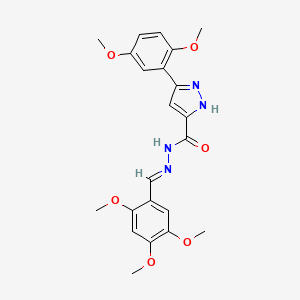![molecular formula C16H16N2O B11696219 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole CAS No. 6653-83-4](/img/structure/B11696219.png)
2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with 4-ethoxybenzaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etazene: A benzimidazole-derived synthetic opioid with potent analgesic effects.
Etonitazene: Another benzimidazole opioid known for its high potency and potential for abuse.
Uniqueness
2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole is unique due to its specific structural features, such as the ethoxyphenyl group, which can influence its pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
6653-83-4 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-2-19-13-9-7-12(8-10-13)11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18) |
Clé InChI |
NNAQVPUEPHRSKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)


![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)

![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)

